Cas no 632-32-6 (delta8(14)-Ergostenol)

delta8(14)-Ergostenol structure
delta8(14)-Ergostenol structure
商品名:delta8(14)-Ergostenol
CAS番号:632-32-6
MF:C28H48O
メガワット:400.68012
CID:959373
PubChem ID:5283658

delta8(14)-Ergostenol 化学的及び物理的性質

名前と識別子

    • (3beta,5alpha)-ergost-8(14)-en-3-ol
    • (3b,5a)-Ergost-8(14)-en-3b-ol
    • .alpha.-Ergostenol
    • Ergost-8(14)-en-3-ol, (3.beta.,5.alpha.)-
    • (24S)-beta-Methyl cholest-8(14)-enol
    • SCHEMBL4429574
    • 5.alpha.-Ergost-8(14)-en-3.beta.-ol
    • Ergost-8(14)-en-3-ol
    • Ergost-8(14)-en-3-ol,5.alpha.)-
    • (3beta,5alpha,24S)-Ergost-8(14)-en-3-ol
    • DTXSID10310283
    • DTXSID70871800
    • 5alpha-Ergost-8(14)-en-3beta-ol
    • NSC224270
    • alpha-Ergostenol
    • AWYDNKRGSOPYQB-ZHYOCZQLSA-N
    • NSC-224270
    • 5alpha-Ergosta-8(14)-ene-3beta-ol
    • 632-32-6
    • UNII-Z3RI2342BX
    • C19652
    • (3.BETA.,5.ALPHA.)-ERGOST-8(14)-EN-3-OL
    • (3S,5S,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • delta8(14)-Ergostenol
    • Ergost-8(14)-en-3beta-ol
    • Q27294955
    • .ALPHA.-ERGOSTENOL [MI]
    • LMST01030113
    • CHEBI:181925
    • HY-N12501
    • CS-0926322
    • Ergost-8(14)-en-3-ol #
    • Z3RI2342BX
    • alpha-Ergostenol [MI]
    • .DELTA.8(14)-Ergostenol
    • SCHEMBL4429572
    • DTXCID70261409
    • TS-10194
    • Ergost-8(14)-en-3-ol, (3beta,5alpha)-
    • (3S,5S,9R,10S,13R,17R)-17-((2R,5S)-5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol
    • インチ: InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-22,24,26,29H,7-17H2,1-6H3
    • InChIKey: AWYDNKRGSOPYQB-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C(C)CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O

計算された属性

  • せいみつぶんしりょう: 400.37074
  • どういたいしつりょう: 400.370516150g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 632
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 8
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 8.2

じっけんとくせい

  • 密度みつど: 0.9575 (rough estimate)
  • ゆうかいてん: 130-131°
  • ふってん: 463.29°C (rough estimate)
  • 屈折率: 1.5100 (estimate)
  • PSA: 20.23
  • ひせんこうど: D16 +11° (c = 0.9 in methanol); 546 -10.2° (c = 1 in methanol)

delta8(14)-Ergostenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN7070-100mg
Ergostenol
632-32-6 98.21%
100mg
¥ 12500 2024-07-20
TargetMol Chemicals
TN7070-50mg
Ergostenol
632-32-6 98.21%
50mg
¥ 9330 2024-07-20
TargetMol Chemicals
TN7070-200 mg
Ergostenol
632-32-6 98.21%
200mg
¥ 26,654 2023-07-11
TargetMol Chemicals
TN7070-1 mg
Ergostenol
632-32-6 98.21%
1mg
¥ 1,300 2023-07-11
TargetMol Chemicals
TN7070-10 mg
Ergostenol
632-32-6 98.21%
10mg
¥ 4,387 2023-07-11
TargetMol Chemicals
TN7070-50 mg
Ergostenol
632-32-6 98.21%
50mg
¥ 11,847 2023-07-11
TargetMol Chemicals
TN7070-100 mg
Ergostenol
632-32-6 98.21%
100MG
¥ 17,769 2023-07-11
TargetMol Chemicals
TN7070-5 mg
Ergostenol
632-32-6 98.21%
5mg
¥ 2,925 2023-07-11
TargetMol Chemicals
TN7070-25 mg
Ergostenol
632-32-6 98.21%
25mg
¥ 7,897 2023-07-11
TargetMol Chemicals
TN7070-10mg
Ergostenol
632-32-6 98.21%
10mg
¥ 4320 2024-07-20

delta8(14)-Ergostenol 関連文献

  • 1. CCXC.—Studies in the sterol group. Part VI. Di-hydroergosterol and the formation of isomerides
    Isidor Morris Heilbron,Frank Johnstone,Frank Stuart Spring J. Chem. Soc. 1929 2248
  • 2. CXXII.—Studies in the sterol group. Part IV. The existence of isomeric ergosterols
    Isidor Morris Heilbron,Wilfred Archibald Sexton,Frank Stuart Spring J. Chem. Soc. 1929 926
  • 3. CCCLIII.—Studies in the sterol group. Part X. The relationship of the fully saturated derivatives of ergosterol and sitosterol
    Frank Stuart Spring J. Chem. Soc. 1930 2664
  • I. M. Heilbron,A. L. Morrison,J. C. E. Simpson J. Chem. Soc. 1933 302
  • 5. 158. The structure of the sterols and bile acids
    I. M. Heilbron,J. C. E. Simpson,F. S. Spring J. Chem. Soc. 1933 626
  • 6. 230. Studies in the sterol group. Part XV. The relationship between α- and β-ergostenol and their derived hydrocarbons
    Alexander Lang Morrison,James Charles Edward Simpson J. Chem. Soc. 1932 1710
  • 7. 111. The action of selenium dioxide on sterols and bile acids. Part II. The formation of isomeric dihydroxycholadienic acids from apocholic acid and dihydroxycholenic acid and a note on the oxidation products of dihydroergosterol
  • 8. CXXI.—Studies in the sterol group. Part III. The acetylation and catalytic hydrogenation of ergosterol
    Isidor Morris Heilbron,Wilfred Archibald Sexton J. Chem. Soc. 1929 921
  • 9. 227. Studies in the sterol group. Part XII. The oxidation of α-ergostenol and its derivatives
    Isidor Morris Heilbron,James Charles Edward Simpson,Donald Graham Wilkinson J. Chem. Soc. 1932 1699
  • 10. 229. Studies in the sterol group. Part XIV. β-Ergostenol and its derivatives
    Isidor Morris Heilbron,Donald Graham Wilkinson J. Chem. Soc. 1932 1708

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